
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid (PFT-PCA) is a fluorinated carboxylic acid, with a molecular weight of 314.09. It is a colorless crystalline solid that is soluble in water and organic solvents. PFT-PCA is a versatile chemical compound with a variety of applications in scientific research and industrial processes.
作用机制
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% is a strong acid, and it can act as a proton donor in many reactions. In the presence of a base, 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% can act as a nucleophile and react with a variety of electrophiles. It can also act as a Lewis acid in certain reactions, and can facilitate the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% can affect the expression of genes involved in the regulation of cell growth, metabolism, and inflammation. It has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to modulate the activity of neurotransmitters in the brain.
实验室实验的优点和局限性
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% has several advantages in laboratory experiments. It is a highly soluble compound, which makes it easy to work with. It is also a strong acid, which makes it useful for protonation of substrates. Additionally, it is a stable compound, with a high melting point, which makes it suitable for long-term storage. The main limitation of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% is its toxicity, which can be an issue when working with large amounts of the compound.
未来方向
There are several potential future directions for research into 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95%. These include further studies into its effects on biochemical and physiological processes, as well as its potential applications in the production of pharmaceuticals and polymers. Additionally, further research could be done into the use of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% as a reagent in organic synthesis, and as a catalyst in the production of polymers. Finally, further studies could be done into the use of 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% as a surfactant, and as a building block for the synthesis of other fluorinated compounds.
合成方法
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% can be synthesized by a variety of methods. One of the more common methods is the reaction of pentafluoroethyl pyridine with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. This reaction yields 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% as a white solid. Other methods of synthesis include the reaction of pentafluoroethyl pyridine with trifluoromethanesulfonic acid, or the reaction of pentafluoroethyl pyridine with trifluoromethanesulfonic acid chloride.
科学研究应用
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, as a ligand in coordination chemistry, and as a building block for the synthesis of other fluorinated compounds. 6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid, 95% is also used in the production of pharmaceuticals, as a surfactant, and as a catalyst for the production of polymers.
属性
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F8NO2/c10-7(11,9(15,16)17)5-3(8(12,13)14)1-2-4(18-5)6(19)20/h1-2H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUZERQTMVZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F8NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

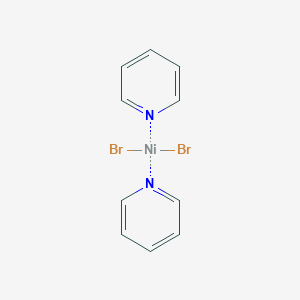
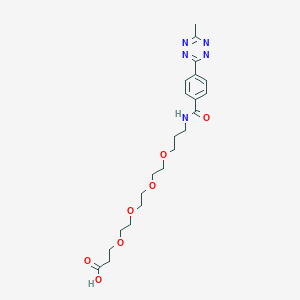

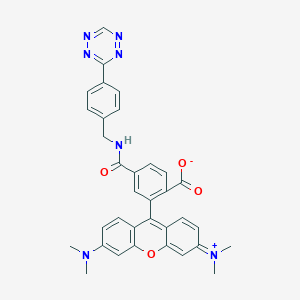
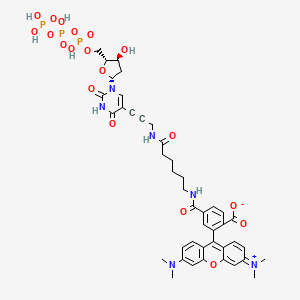

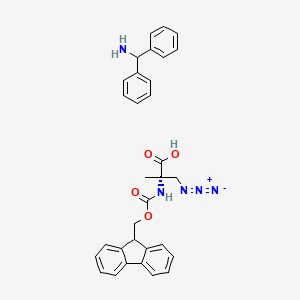

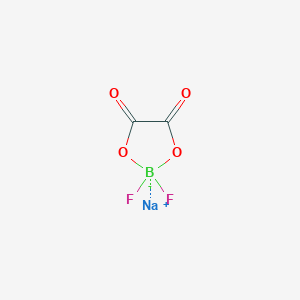

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)
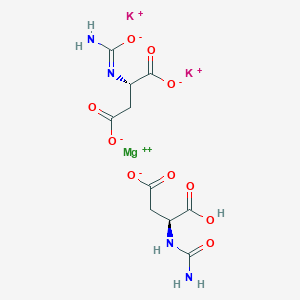
2, min. 95%](/img/structure/B6291215.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)